molecular formula C13H15N3 B11213327 3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile

3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B11213327
M. Wt: 213.28 g/mol
InChI Key: NMCVESWSJWYLMI-UHFFFAOYSA-N
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Description

3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a pyrazole ring substituted with a methyl and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with α,β-unsaturated nitriles under mild conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the reaction.

Chemical Reactions Analysis

3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl and methyl groups on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar compounds to 3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile include other pyrazole derivatives such as:

    3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)propanenitrile: Lacks the dihydro group.

    3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butanenitrile: Has an extended carbon chain.

    3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanamide: Contains an amide group instead of a nitrile group. The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)propanenitrile

InChI

InChI=1S/C13H15N3/c1-11-10-13(12-6-3-2-4-7-12)16(15-11)9-5-8-14/h2-4,6-7,13H,5,9-10H2,1H3

InChI Key

NMCVESWSJWYLMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)C2=CC=CC=C2)CCC#N

Origin of Product

United States

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